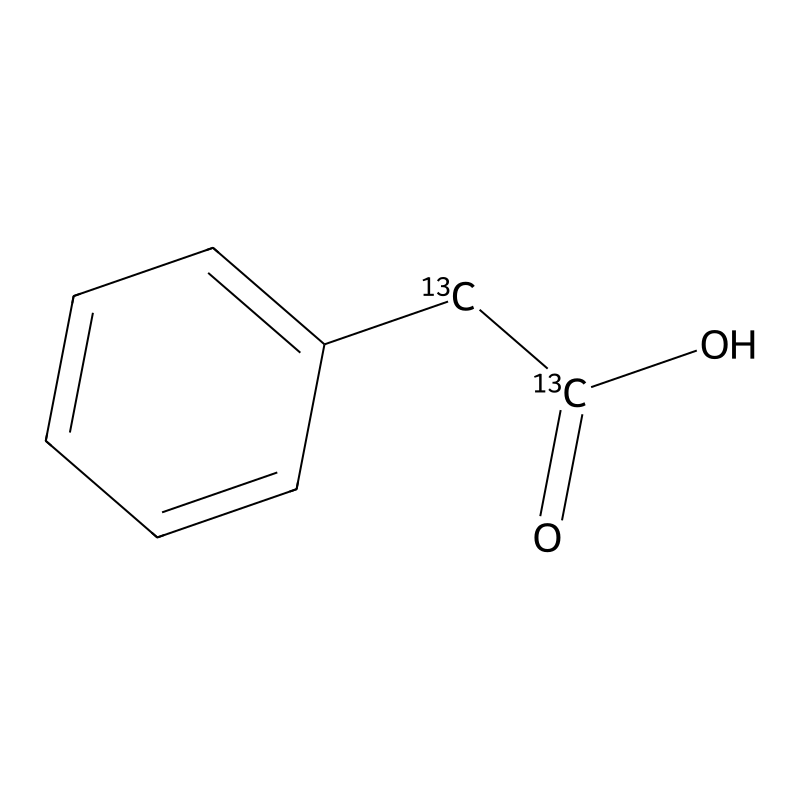

2-phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolic Tracing

PAA-1,2-13C2 can be used in metabolic tracing studies to track the fate of carbon atoms within a biological system.

- Researchers can introduce PAA-1,2-13C2 into cells or organisms and then analyze downstream metabolites using techniques like mass spectrometry (MS).

- By identifying the presence and position of the 13C label in these metabolites, scientists can elucidate the pathways involved in the metabolism of PAA and other related compounds .

This information can be crucial for understanding various biological processes, including:

- Microbial degradation of organic pollutants

- Drug metabolism and potential side effects

- Biosynthesis of natural products

Mechanistic Studies

PAA-1,2-13C2 can also be employed in mechanistic studies to investigate the reaction mechanisms of enzymes and other biomolecules.

- By incorporating PAA-1,2-13C2 into substrates or reaction intermediates, researchers can use techniques like nuclear magnetic resonance (NMR) spectroscopy to monitor the movement of the 13C label during the reaction.

- This information can provide valuable insights into the specific steps involved in the process and the role of different functional groups within the biomolecule .

Internal Standard in Mass Spectrometry

Due to its unique isotopic signature, PAA-1,2-13C2 can serve as an internal standard in mass spectrometry experiments.

- An internal standard is a known compound added to a sample before analysis to account for variations in instrumental response and sample preparation.

- The presence of the 13C label in PAA-1,2-13C2 allows researchers to easily distinguish it from other analytes in the sample and ensure the accuracy and reproducibility of their measurements .

2-Phenylacetic acid, also known as phenylethanoic acid, is an organic compound with the molecular formula C₈H₈O₂. It features a phenyl group attached to a two-carbon carboxylic acid chain, making it a member of the aromatic carboxylic acids. This compound appears as a white solid with a honey-like odor and has a molar mass of approximately 136.15 g/mol. It exhibits slight solubility in water but is more soluble in organic solvents .

- Antibacterial properties: Studies suggest phenylacetic acid may exhibit antibacterial activity against certain bacterial strains [].

- Phenylketonuria (PKU) treatment: Research is ongoing to explore the use of phenylacetic acid as a potential treatment for PKU, a genetic disorder affecting phenylalanine metabolism.

- Reactions with Bases: It reacts with strong bases to form salts.

- Acylation Reaction: When heated with acetic anhydride, it yields phenylacetone:

- Hydrolysis: Esters of phenylacetic acid can be hydrolyzed to regenerate the acid.

- Oxidative Reactions: It can be oxidized to form benzoic acid under certain conditions .

2-Phenylacetic acid is recognized for its biological significance:

- Neuromodulation: It acts as a neuromodulator in the nigrostriatal dopaminergic pathway, stimulating dopamine release, which may have implications in neurological disorders .

- Antineoplastic Activity: The compound has been explored for its potential antineoplastic properties, particularly in formulations aimed at cancer treatment .

Several methods exist for synthesizing 2-phenylacetic acid:

- Hydrolysis of Benzyl Cyanide: This is the most common method, often using sulfuric acid as a catalyst.

- Oxidation of Phenethyl Alcohol: Utilizing potassium permanganate or other oxidizing agents.

- Grignard Reaction: Reacting benzylmagnesium chloride with carbon dioxide.

- Reduction of Mandelic Acid: Using hydrogen iodide and red phosphorus.

- From Acetophenone: Through reactions involving boron trifluoride etherate and lead(IV) acetate, followed by hydrolysis .

2-Phenylacetic acid has diverse applications:

- Pharmaceuticals: Used in drug formulations due to its biological activity.

- Fragrance Industry: Its honey-like odor makes it suitable for use in perfumes and flavorings.

- Chemical Intermediates: Serves as a precursor for various chemical syntheses, including the production of other aromatic compounds .

Research indicates that 2-phenylacetic acid interacts with various biological systems:

- Enzyme Interactions: It is hydrolyzed by esterases in human plasma and liver, indicating its role in drug metabolism and detoxification processes .

- Toxicity Studies: The acute oral toxicity (LD₅₀) in rats is reported to be greater than 5000 mg/kg, suggesting low toxicity levels under certain conditions .

Several compounds share structural similarities with 2-phenylacetic acid. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzeneacetic Acid | C₆H₅CH₂COOH | Simple aromatic carboxylic acid |

| α-Toluic Acid | C₆H₄(CH₃)COOH | Contains a methyl group on the aromatic ring |

| Mandelic Acid | C₆H₅(OH)C(O)C₁ | Contains both hydroxyl and carboxylic groups |

| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | Alcohol functional group instead of carboxylic |

2-Phenylacetic acid stands out due to its unique combination of a phenyl group and carboxylic functionality, contributing to its distinct biological activities and applications compared to these similar compounds .

Purity

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant